molecular formula C12H11NO4S B2994437 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate CAS No. 749216-29-3

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Cat. No.: B2994437
CAS No.: 749216-29-3
M. Wt: 265.28
InChI Key: PJDOYJQPIYQMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.29 g/mol. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzoate ester group.

Biochemical Analysis

Biochemical Properties

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to glucose and lipid metabolism . The compound’s interaction with PPARs involves binding to the receptor, leading to conformational changes that enhance or inhibit the transcription of target genes. Additionally, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating cellular redox states .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and metabolism. For instance, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines . This compound also impacts gene expression by modulating the activity of transcription factors such as PPARs, leading to altered cellular metabolism and reduced oxidative stress . Furthermore, it has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the ligand-binding domain of PPARs, causing a conformational change that facilitates the recruitment of coactivators or corepressors . This interaction modulates the transcription of genes involved in glucose and lipid metabolism. Additionally, the compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . These inhibitory actions reduce the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, are sustained over extended periods . Prolonged exposure may lead to adaptive cellular responses, potentially diminishing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as improved glucose metabolism and reduced inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on cellular redox states and its potential to induce oxidative stress at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with PPARs and other transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is essential for its role in modulating gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,4-thiazolidinedione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:

  • Oxidation: The thiazolidine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzoate ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Derivatives with carboxylic acid groups.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is similar to other thiazolidine derivatives, such as:

  • 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

  • (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

These compounds share the thiazolidine ring structure but differ in their functional groups and applications

Properties

IUPAC Name

methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDOYJQPIYQMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.